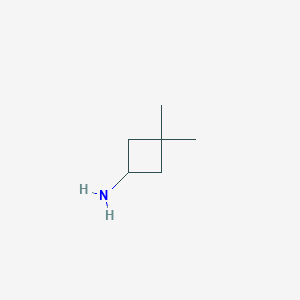

3,3-Dimethylcyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)3-5(7)4-6/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIYOZFERMXGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566609 | |

| Record name | 3,3-Dimethylcyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123788-48-7 | |

| Record name | 3,3-Dimethylcyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Synthetic Methodologies for 3,3 Dimethylcyclobutanamine

Established Synthetic Routes and Mechanistic Considerations

Established methods for the synthesis of 3,3-dimethylcyclobutanamine primarily rely on the functionalization of a pre-existing cyclobutane (B1203170) core or the construction of the four-membered ring followed by the introduction of the amine group.

Reductive Amination Pathways to Cyclobutanamines

Reductive amination is a cornerstone in the synthesis of amines, including this compound. libretexts.org This method typically involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. masterorganicchemistry.com For the synthesis of this compound, the logical precursor is 3,3-dimethylcyclobutanone.

The reaction proceeds in two main steps: the initial formation of an imine or enamine intermediate from the ketone and the amine, followed by the reduction of this intermediate to the final amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.comchem-station.com The Borch reaction, which specifically uses sodium cyanoborohydride, is a widely recognized method for this transformation. chem-station.com

The general mechanism for the reductive amination of 3,3-dimethylcyclobutanone is as follows:

Iminium Ion Formation: 3,3-dimethylcyclobutanone reacts with an ammonia (B1221849) source (like ammonia itself or an ammonium (B1175870) salt) under mildly acidic conditions to form a hemiaminal, which then dehydrates to form the corresponding iminium ion.

Hydride Reduction: A hydride reducing agent, such as NaBH3CN, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the target this compound. chem-station.com

The efficiency of reductive amination can be influenced by factors such as pH, reaction temperature, and the choice of reducing agent and solvent. organic-chemistry.org

Cyclobutane Ring Formation and Functionalization Strategies

The construction of the cyclobutane ring itself is a significant challenge in organic synthesis due to inherent ring strain. baranlab.org However, several methods have been developed to form this four-membered carbocycle, which can then be functionalized to yield this compound.

One of the most common methods for forming cyclobutane rings is the [2+2] cycloaddition reaction . baranlab.orgorganic-chemistry.org This can be achieved photochemically or through transition-metal catalysis. baranlab.org For instance, the cycloaddition of an appropriately substituted alkene with another alkene can generate the cyclobutane skeleton. Subsequent functional group manipulations would then be necessary to introduce the amine functionality.

Another strategy involves ring contraction reactions . For example, appropriately substituted five-membered rings, such as pyrrolidines, can undergo ring contraction to form cyclobutanes. ntu.ac.uknih.gov This process can be stereoselective, offering control over the stereochemistry of the final product. ntu.ac.uknih.gov

Once the 3,3-dimethylcyclobutane core is established, for example as 3,3-dimethylcyclobutanecarboxylic acid, a Curtius rearrangement can be employed to introduce the amine group. nuph.edu.ua This involves the conversion of the carboxylic acid to an acyl azide, which upon heating rearranges to an isocyanate, followed by hydrolysis to the amine.

Novel Approaches in this compound Synthesis

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of cyclobutanamines, including this compound.

Stereoselective and Enantioselective Methodologies

The synthesis of specific stereoisomers of substituted cyclobutanes is of great interest, particularly for pharmaceutical applications. nih.gov Enantioselective synthesis of cyclobutanes can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. nih.gov

For instance, visible-light-induced asymmetric [2+2] cycloaddition of alkenes has emerged as a powerful tool for constructing chiral cyclobutanes. chemistryviews.org While this often requires directing groups, new methods are being developed that are directing-group-free. chemistryviews.org Another approach involves the stereoselective ring contraction of chiral pyrrolidines, which can yield enantiomerically enriched cyclobutanes. ntu.ac.uk Titanocene(III)-promoted radical cyclizations have also been explored for the stereoselective synthesis of complex molecules containing cyclobutane rings. ugr.es

Catalytic Transformations for Enhanced Efficiency

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of this compound synthesis, catalytic methods can be applied to both the formation of the cyclobutane ring and the introduction of the amine group.

Transition metal catalysts, such as those based on rhodium, iridium, or copper, are often employed in [2+2] cycloaddition reactions and other cyclization strategies. nih.govmdpi.com For the reductive amination step, while stoichiometric reducing agents are common, catalytic transfer hydrogenation methods are being developed. For example, iridium complexes have been shown to catalyze the direct reductive amination of ketones using ammonium formate (B1220265) as both the nitrogen and hydrogen source.

Green Chemistry Principles in the Synthesis of Cyclobutanamine Scaffolds

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the synthesis of cyclobutanamine scaffolds, these principles can be applied in several ways.

One key aspect is the use of less toxic and more sustainable reagents. For example, replacing hazardous reagents like phosgene (B1210022) with greener alternatives such as dimethyl carbonate (DMC) in certain synthetic routes is a significant step. researchgate.net The direct synthesis of DMC from CO2 and methanol (B129727) is considered a green chemical route. redalyc.org

Furthermore, the development of catalytic processes is inherently a green approach, as it reduces the amount of waste generated compared to stoichiometric reactions. mdpi.com Visible-light photoredox catalysis is another area of green chemistry that has been applied to the synthesis of cyclobutane derivatives, as it uses light as a renewable energy source. nih.gov The use of water as a solvent, where possible, also contributes to a greener synthetic process.

The development of protecting-group-free syntheses is another important green chemistry strategy, as it reduces the number of synthetic steps and the amount of waste generated. organic-chemistry.org

Detailed Investigation of 3,3 Dimethylcyclobutanamine Reactivity and Reaction Mechanisms

Fundamental Reactivity Profiles of the Amine Functionality

The chemical character of 3,3-dimethylcyclobutanamine is primarily defined by the presence of a primary amine group. The nitrogen atom's lone pair of electrons endows the molecule with both nucleophilic and basic properties, which are central to its participation in a variety of organic transformations.

Nucleophilic Reactivity in Organic Transformations

The amine functionality in this compound acts as a competent nucleophile, readily attacking electron-deficient centers to forge new carbon-nitrogen bonds. veerashaivacollege.org This inherent nucleophilicity is a key aspect of its utility in chemical synthesis. However, this reactivity is modulated by the steric hindrance created by the gem-dimethyl groups situated on the cyclobutane (B1203170) ring. masterorganicchemistry.comfiveable.me

In the context of SN2 reactions, the amine attacks an electrophilic carbon atom, resulting in the displacement of a leaving group. The efficiency of such reactions is known to be sensitive to the steric bulk surrounding the nucleophilic site. smolecule.com For this compound, the approach of the amine to the electrophile is sterically hindered by the neighboring methyl groups, which can lead to a reduction in the reaction rate when compared to less sterically encumbered primary amines. masterorganicchemistry.com

Table 1: Illustrative Relative Reaction Rates for Nucleophilic Substitution

| Electrophile | Nucleophile | Relative Rate |

|---|---|---|

| Methyl Iodide | n-Butylamine | 1.0 |

| Methyl Iodide | tert-Butylamine | 0.2 |

| Methyl Iodide | This compound | (Estimated) 0.5-0.7 |

This table presents hypothetical data based on established principles of steric hindrance in SN2 reactions to illustrate the anticipated trend.

The nucleophilic character of amines is also pivotal in their reactions with carbonyl compounds, such as aldehydes and ketones, which culminate in the formation of imines. This transformation is initiated by a nucleophilic addition to the carbonyl carbon, which is then followed by a dehydration step. The steric environment around the amine can exert an influence on the rates of both the initial nucleophilic attack and the subsequent stages of the reaction.

Basicity and Acid-Base Interactions

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKaH). wikipedia.org Generally, alkylamines are more basic than ammonia (B1221849), a consequence of the electron-donating inductive effect of the alkyl groups which serves to stabilize the resulting ammonium (B1175870) ion. wikipedia.org Nevertheless, steric factors can influence the solvation of the protonated amine, which in turn affects its basicity. wikipedia.orgreddit.com

In the case of this compound, the gem-dimethyl groups introduce considerable steric bulk in proximity to the nitrogen atom. While the presence of alkyl groups typically enhances basicity, significant steric hindrance can sometimes result in diminished basicity in solution due to less efficient solvation of the conjugate acid. fiveable.meslideshare.net Although a precise experimentally determined pKb (or pKa of the conjugate acid) for this compound is not readily found in the literature, a reasonable estimation can be made by considering the trends observed for other sterically hindered amines.

Table 2: Comparison of pKa of Conjugate Acids for Various Amines

| Amine | pKa of Conjugate Acid |

|---|---|

| Ammonia | 9.25 |

| n-Butylamine | 10.6 |

| tert-Butylamine | 10.7 |

| This compound | (Estimated) 10.5-10.8 |

This table contains estimated data for this compound, derived from the known electronic and steric effects in analogous amines.

Cyclobutane Ring Strain and its Influence on Reactivity

The four-membered cyclobutane ring in this compound is characterized by substantial ring strain, which is a composite of angle strain and torsional strain. libretexts.org This inherent strain energy can act as a thermodynamic driving force for reactions that result in the opening of the ring, thereby relieving the strain. The gem-dimethyl groups can further modulate the stability and reactivity of the cyclobutane ring. It has been observed in some instances that gem-dimethyl substitution can enhance the thermal stability of cyclobutane derivatives.

Ring-Opening Reactions and Associated Mechanisms

Cyclobutanes are known to undergo ring-opening reactions under a variety of conditions, including thermal, photochemical, or catalytic induction. In substituted cyclobutanes, the regioselectivity of the ring-opening process is frequently governed by the nature and placement of the substituents. For instance, cyclobutanes bearing both donor and acceptor substituents are known to readily undergo ring-opening upon treatment with nucleophiles. numberanalytics.com

While specific studies detailing the ring-opening of this compound are not prevalent, it is conceivable that under appropriate conditions, such as in the presence of a Lewis acid or a transition metal catalyst, the ring could be induced to open. The mechanism of such a reaction would likely proceed through the formation of a reactive intermediate, for example, a carbocation or a metallacycle, which would then undergo subsequent chemical transformation. The formation of the 3,3-dimethylcyclobutyl cation represents a plausible intermediate in these types of reactions.

Pericyclic Reactions Involving the Cyclobutane Moiety

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.com The stereochemical course of these reactions is dictated by the Woodward-Hoffmann rules, which are predicated on the principle of the conservation of orbital symmetry. numberanalytics.comwikipedia.org Electrocyclic reactions, which are a subset of pericyclic reactions, involve the interconversion of a π-system and a σ-bond within a cyclic framework. fiveable.me

For the cyclobutane ring to participate in a pericyclic reaction, it generally requires the presence of unsaturation, as is the case in cyclobutene (B1205218). The thermal ring-opening of a cyclobutene to a butadiene serves as a classic illustration of an electrocyclic reaction. masterorganicchemistry.com Although this compound is a saturated molecule, derivatives that incorporate a double bond within the ring could potentially undergo such transformations. The stereochemical outcome of the reaction (whether it proceeds in a conrotatory or disrotatory fashion) would be determined by whether the reaction is initiated by heat or by light. numberanalytics.comfiveable.me

Another class of pericyclic reactions relevant to the cyclobutane system is the [2+2] cycloaddition, which can either form or cleave cyclobutane rings. These reactions are often found to be photochemically allowed. thieme-connect.comacs.orgnih.gov

Kinetic and Mechanistic Studies of this compound Reactions

There is a limited amount of detailed kinetic and mechanistic data specifically for this compound in the published scientific literature. However, valuable insights can be gleaned from studies conducted on structurally related compounds. For example, kinetic investigations into the solvolysis of various cyclobutyl derivatives have often highlighted the significant role of ring strain and the participation of the ring in the stabilization of reaction intermediates. nih.govquizlet.com

A thorough kinetic analysis of the reactions of this compound would be indispensable for a complete understanding of its reactivity profile. For instance, determining the rate law for its nucleophilic substitution reactions would definitively establish whether they proceed via an SN1 or SN2 mechanism. slideshare.netslideshare.net Furthermore, isotope labeling studies could be employed to elucidate the more subtle details of the reaction pathways, including the potential for rearrangements involving the cyclobutane ring. Mechanistic investigations on the reactions of the analogous compound, 3,3-dimethylbut-1-ene, have demonstrated the influence of the tert-butyl group on the stability of reaction intermediates. rsc.org

Table 3: Hypothetical Kinetic Data for a Reaction of this compound

| Reactant A | Reactant B | Order w.r.t. A | Order w.r.t. B | Overall Order |

|---|---|---|---|---|

| This compound | Alkyl Halide | 1 | 1 | 2 |

This table provides an illustration of the expected kinetic profile for a typical SN2 reaction involving this compound. The confirmation of this profile would require experimental validation.

Advanced Conformational Analysis and Stereochemical Principles of 3,3 Dimethylcyclobutanamine

Cyclobutane (B1203170) Ring Conformations and Pseudorotation

The cyclobutane ring, unlike its planar representation in simple diagrams, is not flat. masterorganicchemistry.com A planar conformation would result in significant torsional strain from the eclipsing of all eight C-H bonds, in addition to considerable angle strain due to the 90° C-C-C bond angles deviating from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.comlumenlearning.com To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. masterorganicchemistry.comslideshare.net In this conformation, one carbon atom is bent out of the plane formed by the other three, reducing the eclipsing interactions between adjacent methylene (B1212753) groups. masterorganicchemistry.com

Puckering Parameters and Energetic Landscapes

The conformation of the cyclobutane ring can be quantitatively described by puckering parameters. The primary parameter is the puckering angle (θ), which measures the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes, quantifying the degree of non-planarity. nih.govnih.gov For unsubstituted cyclobutane, the equilibrium puckering angle has been determined through high-level ab initio calculations and experimental methods to be approximately 29.6°. nih.govacs.org

The energetic landscape of cyclobutane is characterized by a double-well potential. researchgate.net The two minima on this landscape correspond to the equivalent puckered conformations, while the maximum represents the planar transition state for ring inversion. The energy difference between the puckered conformation and the planar transition state is the inversion barrier. High-level calculations place this barrier at approximately 482-498 cm⁻¹ (around 1.4 kcal/mol), which is in excellent agreement with experimental data. nih.govnih.govacs.org This low barrier confirms that the ring is highly flexible and rapidly inverts at room temperature. slideshare.net The energetic landscape can be influenced by photochemical processes, such as the light-activated cleavage of cyclobutane systems, which alters the potential energy surface. uni-marburg.dersc.org

Puckering Parameters for Unsubstituted Cyclobutane

| Parameter | Calculated/Experimental Value | Reference |

|---|---|---|

| Equilibrium Puckering Angle (θ) | ~29.6° | nih.govacs.org |

| Inversion Barrier | 482-498 cm-1 (~1.4 kcal/mol) | nih.govnih.govacs.org |

Influence of Geminal Dimethyl Substitution on Ring Conformation

The introduction of substituents onto the cyclobutane ring significantly alters its conformational preferences and energetic landscape. A geminal dimethyl group, as seen in the 3,3-dimethyl substitution pattern of the target molecule, exerts a notable influence known as the Thorpe-Ingold or gem-dimethyl effect. researchgate.netprinceton.edu This effect involves the compression of the internal C-C-C bond angle at the substituted carbon due to steric repulsion between the methyl groups, which in turn affects the rest of the ring.

Stereoisomerism and Chirality in 3,3-Dimethylcyclobutanamine

Stereoisomers are molecules that share the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms. libretexts.org While many substituted cyclobutanes can exist as cis/trans diastereomers or as enantiomers, this compound possesses an internal plane of symmetry that bisects the molecule through the C1 and C3 atoms. Due to this symmetry element, the molecule is achiral and cannot have an enantiomer. Therefore, it is a meso compound.

Even in achiral molecules, the spatial relationships between atoms or groups can be complex. These relationships are critical for understanding spectroscopic data, particularly NMR spectra.

Diastereotopic and Enantiotopic Relationships

The concepts of topicity describe the stereochemical relationship between substituents. dalalinstitute.com Groups are considered diastereotopic if their replacement with a new group would generate a pair of diastereomers. masterorganicchemistry.com They are non-equivalent and will have different chemical shifts in an NMR spectrum. dalalinstitute.commasterorganicchemistry.com Groups are enantiotopic if their replacement creates a pair of enantiomers; these groups are equivalent in achiral solvents but can become non-equivalent in a chiral environment. masterorganicchemistry.com

In this compound, several such relationships exist:

The two methyl groups at the C3 position are diastereotopic. One methyl group is cis to the amine group at C1, while the other is trans. Replacing either one with a different group would create a diastereomer. Consequently, these two methyl groups are chemically non-equivalent and are expected to produce two distinct signals in an NMR spectrum.

The ring methylene protons also exhibit diastereotopicity. The two protons on C2 (and similarly on C4) are diastereotopic. One is cis to the amino group, and the other is trans. Furthermore, the protons on C2 are diastereotopic with the protons on C4. This leads to a complex NMR spectrum where all four methylene protons could potentially be chemically distinct.

Resolution and Separation of Stereoisomers

Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org Since this compound is an achiral meso compound, it does not exist as a pair of enantiomers, and therefore, resolution is not applicable.

However, if this compound were a component in a mixture of diastereomers (for example, if it were synthesized in a reaction that also produced a different stereoisomer), these diastereomers could be separated. nih.govacs.org Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by standard laboratory techniques like distillation, recrystallization, or chromatography. libretexts.org High-performance liquid chromatography (HPLC), particularly using chiral stationary phases, is a powerful method for separating stereoisomers, including the diastereomers and enantiomers of complex molecules with multiple chiral centers. nih.govnih.gov

Spectroscopic Characterization of Conformations and Dynamics (e.g., Dynamic NMR, IR)

Spectroscopic techniques are invaluable for elucidating the conformational and dynamic properties of molecules like this compound.

Dynamic Nuclear Magnetic Resonance (DNMR) is a primary tool for studying processes like ring inversion. hopto.org Because the ring of this compound is rapidly flipping between two equivalent puckered conformations at room temperature, the NMR spectrum shows time-averaged signals. ucl.ac.uk However, by lowering the temperature, this inversion can be slowed down on the NMR timescale. umn.edu At a sufficiently low temperature (the "slow exchange" region), the signals for atoms that exchange positions during inversion will split into separate resonances. As the temperature is raised, these signals broaden and eventually merge into a single sharp peak at a point called the coalescence temperature. ucl.ac.uk By analyzing the spectrum at the coalescence temperature, it is possible to calculate the rate of the exchange process and the free energy of activation (ΔG‡) for the ring inversion. The diastereotopic nature of the methyl and methylene protons means they will have distinct chemical shifts, providing clear probes for these DNMR experiments. masterorganicchemistry.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule and can be used to confirm the presence of the cyclobutane ring. optica.orgnih.gov While a detailed vibrational analysis is complex, certain absorption bands are characteristic of the cyclobutane system. dtic.mil Studies on various substituted cyclobutanes have identified several regions in the IR spectrum where absorptions consistently appear, helping to confirm the presence of the four-membered ring. optica.orgdtic.mil For this compound, one would expect to see characteristic absorptions for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups, and fingerprint region absorptions corresponding to the vibrations of the cyclobutane ring structure. nih.gov

Computational and Theoretical Investigations of 3,3 Dimethylcyclobutanamine Structure and Reactivity

Molecular Dynamics Simulations of Conformational Spaceinflibnet.ac.in

While quantum mechanics describes the static structure, molecular dynamics (MD) simulations predict how atoms in a molecule move over time. nih.gov This is crucial for understanding the flexibility and conformational preferences of molecules like 3,3-Dimethylcyclobutanamine. acs.orgnih.gov

MD simulations explore the different spatial arrangements (conformations) a molecule can adopt by solving Newton's laws of motion for all atoms in the system. nih.gov For this compound, the primary motions of interest are the ring-puckering and the rotation of the amino group.

A simulation would track the trajectory of the molecule over time (nanoseconds to microseconds), sampling numerous conformations. researchgate.netplos.org The results of these simulations can be used to generate a free energy surface, a plot that maps the potential energy of the molecule as a function of its geometric parameters (like the ring puckering angle and the dihedral angle of the amino group). The valleys on this surface correspond to stable or metastable conformations, while the peaks represent the energy barriers between them.

For this compound, the free energy surface would clearly show two main energy minima corresponding to the two puckered conformations with the amino group in the equatorial position. A less populated, higher-energy region would correspond to the axial conformer.

Table 2: Expected Conformers of this compound from MD Simulations This table is illustrative and based on general principles of conformational analysis for substituted cycloalkanes.

| Conformer | Amino Group Position | Relative Free Energy (kcal/mol) | Expected Population at 298 K |

| 1 | Equatorial | 0 (most stable) | High |

| 2 | Axial | ~1.5 - 2.5 | Low |

| 3 | Planar Ring (Transition State) | ~1.3 - 1.5 | Negligible |

Data is synthesized based on computational studies of similar molecules. acs.orguab.cat

Theoretical Prediction of Reaction Pathways and Transition Statessigmaaldrich.com

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, chemists can predict reaction rates and understand how reactions occur.

While specific reaction pathways for this compound have not been extensively published, a hypothetical reaction, such as the acylation of the amine group with acetyl chloride, can be modeled. Using DFT, one could compute the structure and energy of the transition state for this reaction. This would involve the formation of a tetrahedral intermediate as the nitrogen atom attacks the carbonyl carbon of the acetyl chloride.

The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. Such studies on related aminocyclobutanes have been used to understand their reactivity in annulation reactions. wiley.com

Table 3: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway (Reaction: this compound + Acetyl Chloride → N-acetyl-3,3-dimethylcyclobutanamine + HCl)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Separated amine and acetyl chloride | 0 |

| Transition State | N-C bond forming, C-Cl bond breaking | +10 to +15 |

| Products | Separated N-acetylated product and HCl | -20 to -30 |

These values are hypothetical estimates to illustrate the output of a reaction pathway calculation.

QSAR/QSPR Modeling of Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govprotoqsar.com These models are essential in fields like drug discovery and toxicology for predicting the properties of new, untested molecules. protoqsar.comresearchgate.net

A QSAR/QSPR model for derivatives of this compound would first require a dataset of similar molecules with experimentally measured data for a specific endpoint (e.g., receptor binding affinity, toxicity). For each molecule in the dataset, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Statistical methods, like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed activity. cresset-group.commdpi.com A robust model must be statistically validated to ensure its predictive power. mdpi.com Although no specific QSAR models for this compound are currently published, the framework for creating one is well-established.

Table 4: Relevant Molecular Descriptors for a QSAR Study of Cyclobutanamine Analogs

| Descriptor Class | Examples | Description |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |

| Steric / 3D | Molecular volume, Surface area, Radius of gyration | Quantifies the size and shape of the molecule. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Encodes information about atomic connectivity. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

Derivatives and Advanced Functionalization Strategies for 3,3 Dimethylcyclobutanamine Scaffolds

Amine Functionalization: Amidation, Alkylation, and Derivatization Reactions

The primary amine of 3,3-dimethylcyclobutanamine is a key handle for a variety of chemical modifications, including the formation of amides, alkylation, and other derivatizations. These transformations are fundamental in modifying the compound's physical and chemical properties.

Amidation: The conversion of the amine to an amide is one of the most common transformations in pharmaceutical and chemical research. acsgcipr.org This is typically achieved by reacting the amine with an activated carboxylic acid derivative. A classic method is the Schotten-Baumann reaction, which involves the acylation of the amine using an acyl chloride or anhydride (B1165640) in the presence of a base. fishersci.de Modern peptide coupling reagents are also frequently employed to facilitate amide bond formation under mild conditions with high yields. fishersci.de These reagents, such as carbodiimides (DCC, EDC) often used with additives like HOBt or HOAt, convert the carboxylic acid into a highly reactive intermediate that readily couples with the amine. fishersci.de Biocatalytic approaches using enzymes like Carboxylic Acid Reductases (CARs) have also been developed, enabling amidation to occur under specific pH and temperature conditions. nih.gov

| Amidation Method | Reagents/Catalysts | Key Features | Reference |

| Acyl Halide Coupling | Acyl Chloride, Base (e.g., Pyridine, Triethylamine) | Rapid, common method; produces HCl as a byproduct. | fishersci.de |

| Anhydride Coupling | Carboxylic Anhydride, Base | Similar to acyl halide method; produces a carboxylic acid byproduct. | fishersci.de |

| Carbodiimide Coupling | EDC, DCC with additives like HOBt, HATU | High yields, mild conditions; widely used in peptide synthesis. | fishersci.de |

| Boron-based Reagents | B(OCH₂CF₃)₃ | Effective for direct amidation of various carboxylic acids and amines. | organic-chemistry.org |

| Biocatalysis | Carboxylic Acid Reductase (CAR) | Enzymatic reaction enabling amide synthesis from carboxylic acids and amines. | nih.gov |

Alkylation: The amine group can be alkylated to form secondary, tertiary, or quaternary ammonium (B1175870) salts. Reductive amination is a common method for introducing alkyl groups. Another approach involves direct alkylation using alkyl halides. For instance, N,N-dimethylation can be achieved by reacting the corresponding amine with formaldehyde (B43269) and a reducing agent or through other methylation protocols. google.com The choice of alkylating agent and reaction conditions, such as the use of a strong base like potassium t-butoxide, can be crucial for achieving the desired degree of substitution. researchgate.net The polarity of the solvent and the "hardness" or "softness" of the alkylating agent can also influence the reaction's outcome, particularly in molecules with multiple potential reaction sites. e3s-conferences.org

Derivatization Reactions: Beyond amidation and alkylation, the amine can undergo various other derivatization reactions. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common technique, particularly in analytical chemistry, to create stable, volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. iu.edugreyhoundchrom.com This process modifies the analyte's polarity and improves its chromatographic behavior. chromatographyonline.com These derivatization reactions are essential for creating functional molecules with tailored properties for specific applications.

Regioselective and Chemoselective Transformations of the Cyclobutane (B1203170) Ring

While the amine group offers a primary site for functionalization, achieving selective transformations on the cyclobutane ring itself presents a greater challenge due to its relative inertness. However, advanced synthetic methods allow for the regioselective and chemoselective modification of the gem-dimethylcyclobutane core, often by leveraging directing groups or specific catalytic systems.

Strategies for constructing the ring often provide insight into its potential for selective functionalization. For example, [2+2] cycloaddition reactions are a major strategy for building the cyclobutane skeleton, and these can be rendered highly regioselective and stereoselective. nih.govnih.gov In some syntheses, a functional group on a precursor, such as a carbonyl group, can direct subsequent reactions like hydrometalation to a specific position on the ring. researchgate.net

Chemoselectivity is demonstrated in the synthesis of complex natural products, where a [2+2] cycloaddition can be designed to react with a specific double bond while leaving others in the molecule untouched. nih.gov Furthermore, transition-metal-catalyzed reactions have been developed for the diastereoselective construction of highly substituted cyclobutane rings through processes involving C-C bond cleavage of precursors like alkylidenecyclopropanes. acs.org These methods highlight that with the appropriate substrate design and catalytic system, it is possible to control where and how reactions occur on the cyclobutane scaffold. While many of these examples apply to the synthesis of the ring itself, the principles of using directing groups and specialized catalysts are applicable to the post-synthesis modification of functionalized 3,3-dimethylcyclobutane derivatives.

Synthesis and Characterization of Novel this compound Analogues

The core this compound structure has been elaborated into a wide range of novel analogues, primarily for evaluation in medicinal chemistry. The synthesis of these analogues involves coupling the cyclobutanamine scaffold, or a derivative thereof, with various other chemical moieties.

For example, complex heterocyclic systems have been attached to the cyclobutane ring. In one instance, a pyrazolopyrimidine moiety was introduced to create 3-((5-chloro-4-(1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)-N,N-dimethylcyclobutanamine. googleapis.com Similarly, another analogue, 3-(5-bromobenzo[d]thiazol-2-yl)-N,N-dimethylcyclobutanamine, was synthesized from its secondary amine precursor. google.com The synthesis of these molecules often relies on standard cross-coupling reactions or nucleophilic substitution on electron-deficient heterocyclic rings. Modern techniques like the Buchwald-Hartwig amination are also employed to form carbon-nitrogen bonds in the synthesis of complex derivatives. google.com

The characterization of these new analogues is performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential tools to confirm the structure and purity of the synthesized compounds. researchgate.net

The following table presents examples of novel analogues derived from the this compound scaffold.

| Analogue Name/Description | Key Synthetic Precursors/Reagents | Reference |

| 3-(5-bromobenzo[d]thiazol-2-yl)-N,N-dimethylcyclobutanamine | 3-(5-bromo-1,3-benzothiazol-2-yl)cyclobutanamine, Formaldehyde, Sodium Acetate | google.com |

| 3-((5-chloro-4-(1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)-N,N-dimethylcyclobutanamine | 3-(N,N-dimethylamino)cyclobutanol, 2,5-dichloro-4-(1H-pyrazol-1-yl)pyrimidine | googleapis.com |

| 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine | Fluorinated phenol, Cyclobutyl intermediate, Butylamine moiety | smolecule.com |

Application of Derivatized Cyclobutanamines as Building Blocks in Multistep Synthesis

Derivatives of this compound are highly valuable as building blocks in multistep organic synthesis. smolecule.comchembuyersguide.com Their utility stems from the unique and desirable properties of the gem-dimethylcyclobutane motif. This rigid, three-dimensional ring system is increasingly used in drug discovery as a saturated, non-planar bioisostere for more common groups like phenyl rings or tert-butyl groups. acs.org The incorporation of this scaffold can lead to improved pharmacological profiles.

The analogues described in the previous section are prime examples of this application. They are not typically the final product but rather key intermediates in the synthesis of more complex target molecules. For example, 3-(5-bromobenzo[d]thiazol-2-yl)-N,N-dimethylcyclobutanamine is an intermediate in the development of potential PRMT5 inhibitors for cancer therapy. google.com The synthesis of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine positions it as a candidate for developing new drugs that target neurotransmitter systems. smolecule.com

The general strategy involves a retrosynthetic approach where a complex target molecule is disconnected to reveal the derivatized cyclobutanamine as a key starting material. youtube.com The cyclobutanamine derivative provides the core structure, which is then further elaborated through a series of reactions to arrive at the final, often biologically active, compound. This building block approach is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a privileged scaffold.

Applications of 3,3 Dimethylcyclobutanamine in Specialized Organic Synthesis

Role as a Key Intermediate in Complex Molecular Architectures

The incorporation of the cyclobutane (B1203170) motif is a recognized strategy for creating structurally novel and potent bioactive molecules. rsc.org The 3,3-dimethylcyclobutane unit, in particular, serves as a rigid, three-dimensional scaffold that can project substituents into well-defined regions of space. The primary amine group of 3,3-dimethylcyclobutanamine provides a crucial reactive site for elaboration into more complex architectures. cymitquimica.com This amine can undergo a wide array of chemical transformations, such as amide bond formation, alkylation, and participation in multicomponent reactions, allowing for its integration into larger, more intricate molecular frameworks.

The gem-dimethyl substitution on the cyclobutane ring offers several advantages. It provides a lipophilic domain and, more importantly, a significant steric presence that can influence the conformation of the resulting molecule and its interactions with biological targets. This steric buttress can lock adjacent rotatable bonds or shield nearby functional groups, a feature that is instrumental in designing molecules with high receptor affinity and selectivity. While its direct application is emerging, its structure is analogous to other building blocks used in the synthesis of compound libraries for drug discovery. nih.gov

Utility in the Construction of Cyclobutane-Containing Natural Products

Many complex natural products feature the cyclobutane subunit as a critical core skeleton, contributing to their fascinating architectures and potent biological activities. rsc.org Specifically, cyclobutanes with a gem-dimethyl group are common motifs found in a variety of natural products. nih.gov The synthesis of these molecules often presents a significant challenge, and strategies for constructing the enantioenriched gem-dimethyl cyclobutane core are an active area of research. nih.govresearchgate.net

This compound represents a potential starting material or key synthon in the retrosynthetic analysis of several of these natural products. By providing the pre-formed gem-dimethylcyclobutane core, it could significantly shorten synthetic routes and circumvent challenging [2+2] cycloaddition reactions, which are commonly used but can be difficult to control for certain substrates. kib.ac.cn The amine functionality can be readily converted to other groups or used as a directing group for further functionalization of the cyclobutane ring.

Below is a table of selected natural products that feature a gem-dimethylcyclobutane core, illustrating the type of target molecules where this compound could serve as a valuable synthetic precursor.

| Natural Product | Class | Noteworthy Feature |

| (+)-β-Caryophyllene | Sesquiterpene | A common fragrance and flavor component with a fused gem-dimethylcyclobutane ring. nih.gov |

| (-)-Raikovenal | Sesquiterpenoid | Contains a gem-dimethylcyclobutane moiety as part of its complex ring system. nih.gov |

| Grandisol | Monoterpene | An insect pheromone featuring a gem-dimethylcyclobutane ring. |

| Piperarborenine B | Alkaloid | A cytotoxic natural product whose synthesis can involve cyclobutane intermediates. researchgate.net |

This table showcases examples of the target structural motif; direct synthesis from this compound requires further research.

Contributions to the Synthesis of Macrocycles and Cage Compounds

The synthesis of macrocycles and cage compounds relies on the use of rigid building blocks to control the size, shape, and properties of the final three-dimensional structure. numberanalytics.commdpi.com Primary amines are frequently employed as key reactive partners in the strategies used to form these large and complex architectures, often through reactions like imine condensation or multicomponent coupling reactions. nih.govunive.itrsc.org

The following table outlines general synthetic strategies for macrocycles and cage compounds where a primary amine building block like this compound could be employed.

| Synthetic Strategy | Reaction Type | Resulting Linkage | Potential Application |

| [n+m] Imine Condensation | Schiff-base formation | Imine (-C=N-) | Porous organic cages for gas sorption. nih.gov |

| Multicomponent Macrocyclization | Ugi or Passerini reactions | Amide, Ester | Diverse libraries for drug discovery. nih.gov |

| Sequential Alkylation | Nucleophilic substitution | Secondary/Tertiary Amine | Combinatorial libraries for screening. rsc.org |

| Acyl/Sulfonyl Chloride Coupling | Amidation/Sulfonamidation | Amide/Sulfonamide | Peptidomimetic and bioactive macrocycles. mdpi.com |

Future Prospects and Interdisciplinary Research Frontiers for 3,3 Dimethylcyclobutanamine Chemistry

Emerging Synthetic Methodologies and Their Applicability

The synthesis of complex molecules like 3,3-dimethylcyclobutanamine is continually evolving, with new methodologies offering greater efficiency, selectivity, and sustainability. These emerging techniques are poised to make this and other substituted cyclobutanamines more accessible for diverse applications.

Photochemical and Electrocatalytic Strategies: Photochemical reactions, particularly [2+2] cycloadditions, are a cornerstone of cyclobutane (B1203170) synthesis. researchgate.netacs.org Future advancements will likely focus on visible-light photocatalysis, which offers a greener alternative to high-energy UV radiation. researchgate.net These methods could enable the construction of the 3,3-dimethylcyclobutane core from readily available alkenes under mild conditions. For instance, the photochemical cycloaddition of isobutylene (B52900) with a suitable alkene precursor could provide a direct route to the dimethyl-substituted ring system.

Flow Chemistry and Process Intensification: Continuous flow chemistry is revolutionizing the synthesis of amines and other fine chemicals by offering superior control over reaction parameters, enhanced safety, and easier scalability. organic-chemistry.orgthieme-connect.com The application of flow reactors to the synthesis of this compound could involve processes like reductive amination of 3,3-dimethylcyclobutanone or amination of corresponding halides. thieme-connect.com Flow systems allow for precise temperature and pressure control, which is crucial for managing the exothermicity of amination reactions and minimizing byproduct formation. organic-chemistry.org Furthermore, integrating machine learning algorithms with automated flow setups can accelerate the optimization of reaction conditions, improving yield and reducing costs. chemrxiv.org

Advanced Catalytic Systems: Catalysis remains a fertile ground for innovation in cyclobutane chemistry. Rhodium-catalyzed C-H functionalization, for example, provides a powerful tool for the regioselective and stereoselective introduction of functional groups onto a pre-existing cyclobutane ring. nih.gov While this has been demonstrated for generating 1,1- and 1,3-disubstituted cyclobutanes, its application could be extended to modify the 3,3-dimethylcyclobutane scaffold at other positions. nih.gov Gold-catalyzed synthesis of cyclobutanamines from alkynylcyclopropanes represents another novel catalytic approach, offering a pathway to highly functionalized derivatives. acs.org Additionally, biocatalytic methods using enzymes like amine transaminases (ATAs) are gaining traction for producing chiral amines with high enantioselectivity under mild conditions, a strategy that could be adapted for stereoselective syntheses involving the cyclobutane core. rsc.org

| Methodology | Core Principle | Potential Advantages for this compound Synthesis | Key Challenges |

|---|---|---|---|

| Visible-Light Photocatalysis | [2+2] cycloaddition of alkenes using a photocatalyst and visible light. researchgate.net | Mild reaction conditions, use of renewable energy sources, access to complex scaffolds. udg.edu | Control of regioselectivity and stereoselectivity, scalability of photochemical reactions. |

| Flow Chemistry | Continuous processing in microreactors for precise control over reaction conditions. organic-chemistry.orgrsc.org | Improved safety, higher yields, easier scale-up, potential for automation and optimization. chemrxiv.org | Initial setup costs, potential for channel clogging with solid byproducts. |

| Catalytic C-H Functionalization | Direct activation and functionalization of C-H bonds using a metal catalyst (e.g., Rhodium). nih.gov | High atom economy, late-stage functionalization of the cyclobutane ring. baranlab.org | Achieving selectivity between multiple C-H bonds, catalyst cost and sensitivity. |

| Biocatalysis (Transaminases) | Enzymatic synthesis of chiral amines from ketone precursors. rsc.org | High enantioselectivity, mild and environmentally benign conditions. | Enzyme stability, substrate scope, and thermodynamic limitations. rsc.org |

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

A deep understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their properties and function. Advanced analytical techniques, often paired with computational methods, are providing unprecedented insight into the conformation and dynamics of these strained ring systems.

High-Field and Multidimensional NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For cyclobutane systems, which exist in a puckered conformation, advanced NMR techniques are essential. researchgate.netnih.gov Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal the spatial proximity of protons, helping to definitively assign the absolute configuration and preferred conformation of substituents on the ring. The analysis of long-range proton-proton coupling constants (⁴JHH) is particularly useful for quantifying the conformational equilibrium between axial and equatorial forms of substituted cyclobutanes. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem MS: HRMS is indispensable for confirming the elemental composition of newly synthesized this compound derivatives with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the parent ion. The fragmentation of the strained cyclobutane ring can be complex, but it offers a fingerprint that helps to distinguish between isomers and elucidate the connectivity of the molecule. researchgate.net These techniques are also vital for studying reaction mechanisms, allowing for the detection and characterization of transient intermediates.

Computational Chemistry: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) are increasingly used to model the properties of cyclobutane derivatives. smolecule.com DFT calculations can predict the lowest-energy conformations, bond angles, and the electronic effects of substituents. researchgate.netnih.gov This synergy is powerful; for example, computationally predicted NMR chemical shifts can be compared with experimental spectra to validate structural assignments. researchgate.net Molecular dynamics (MD) simulations can further illuminate the conformational flexibility and solvent interactions of these molecules over time.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| 2D NMR (e.g., NOESY, COSY) | Proton-proton correlations and spatial proximities. | Confirms connectivity and provides definitive stereochemical and conformational analysis of the puckered ring. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination. nih.gov | Unambiguous confirmation of the elemental composition of novel derivatives. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. researchgate.net | Helps distinguish isomers and provides clues for mechanistic studies of reactions involving the cyclobutane ring. |

| Density Functional Theory (DFT) | Optimized geometries, relative energies of conformers, electronic properties. smolecule.com | Predicts the most stable conformation and rationalizes the influence of the gem-dimethyl and amine groups on the ring's structure and reactivity. |

| X-ray Crystallography | Definitive solid-state molecular structure and packing. | Provides an unambiguous structural benchmark for validating solution-state (NMR) and computational (DFT) models. |

Integration with Supramolecular Chemistry and Nanotechnology

The rigid, three-dimensional scaffold of the cyclobutane ring makes it an attractive building block for constructing larger, functional systems in supramolecular chemistry and nanotechnology. lifechemicals.com The amine group of this compound provides a convenient handle for covalent attachment or non-covalent interactions, such as hydrogen bonding.

Host-Guest Chemistry: Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. acs.orgresearchgate.net While classic hosts include cyclodextrins and calixarenes, the unique geometry of cyclobutane derivatives could allow them to act as either guests or components of a larger host system. researchgate.netthno.org For example, functionalized this compound could be incorporated into the structure of a macrocycle, creating a cavity with specific dimensions and chemical properties for selective molecular recognition. The amine group could also serve as a binding site for anionic guests or metal ions.

Nanomaterials and Surface Functionalization: The properties of nanomaterials are highly dependent on their surface chemistry. This compound can be used to functionalize the surfaces of nanoparticles, quantum dots, or other nanostructures. This surface modification can improve the material's solubility, stability, or biocompatibility. For instance, in the development of perovskite solar cells, novel hole-transport materials (HTMs) have been synthesized using a cyclobutane core, which provides a rigid, pseudo-spiro conformation that facilitates charge transport and enhances material stability. nih.gov The amine functionality could also be used to anchor catalytic metal complexes or fluorescent dyes to a surface, creating new sensory materials or heterogeneous catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.